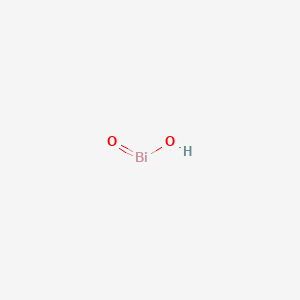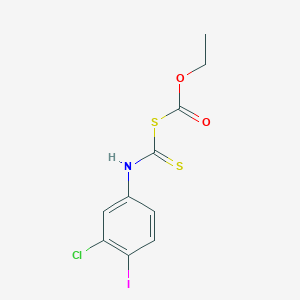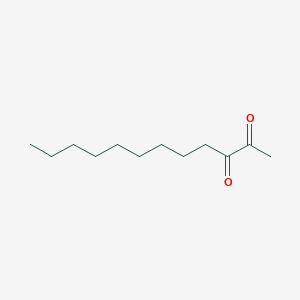
Dodecane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecane-2,3-dione is an organic compound with the molecular formula C12H22O2 It is a diketone, meaning it contains two ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecane-2,3-dione can be synthesized through several methods. One common approach involves the oxidation of dodecane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the diketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that enhance the efficiency and yield of the reaction. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation process. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.
Análisis De Reacciones Químicas
Types of Reactions
Dodecane-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone into alcohols.
Substitution: The diketone can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ketone groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids such as dodecanoic acid.
Reduction: Alcohols such as dodecan-2-ol and dodecan-3-ol.
Substitution: Various substituted dodecanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dodecane-2,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying diketone chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of dodecane-2,3-dione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Undecane-2,3-dione: A similar diketone with one less carbon atom.
Tridecane-2,3-dione: A similar diketone with one more carbon atom.
Dodecane-2,4-dione: A positional isomer with the diketone groups at different positions.
Uniqueness
Dodecane-2,3-dione is unique due to its specific molecular structure, which influences its reactivity and interactions with other molecules. Its position of the diketone groups makes it distinct from other similar compounds, affecting its chemical and physical properties.
Propiedades
Número CAS |
22089-81-2 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
dodecane-2,3-dione |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-12(14)11(2)13/h3-10H2,1-2H3 |
Clave InChI |
WZCNWCLFWMINNF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


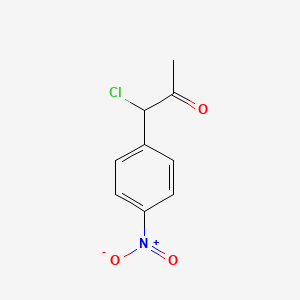
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
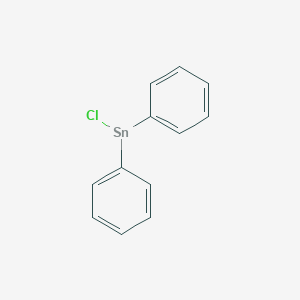
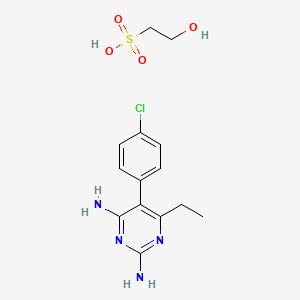

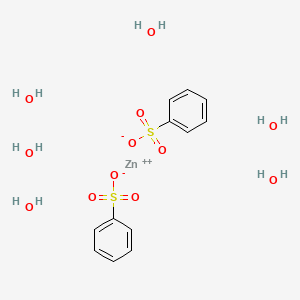
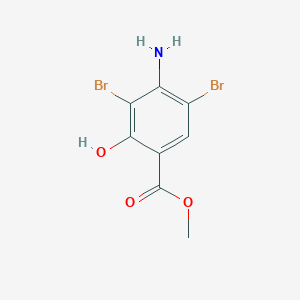

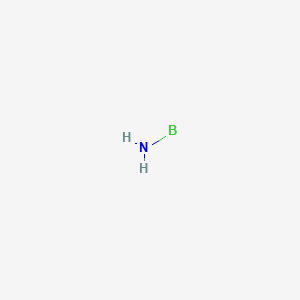
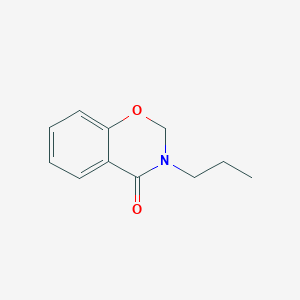
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)
